molecular formula C10H7Cl2NO B1611847 8-Chloro-2-(chloromethyl)-4(1H)-quinolinone CAS No. 946692-43-9

8-Chloro-2-(chloromethyl)-4(1H)-quinolinone

Cat. No.: B1611847
CAS No.: 946692-43-9
M. Wt: 228.07 g/mol
InChI Key: UUWGPBTYHBXUDX-UHFFFAOYSA-N
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Description

8-Chloro-2-(chloromethyl)-4(1H)-quinolinone is an organic compound belonging to the quinolinone family This compound is characterized by the presence of a chlorine atom at the 8th position and a chloromethyl group at the 2nd position on the quinolinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-2-(chloromethyl)-4(1H)-quinolinone typically involves the chlorination of 2-methylquinolinone derivatives. One common method includes the reaction of 2-methylquinolinone with thionyl chloride (SOCl2) in the presence of a catalyst such as aluminum chloride (AlCl3) to introduce the chloromethyl group. The reaction is carried out under reflux conditions to ensure complete chlorination.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to optimize yield and purity. The reaction mixture is typically purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 8-Chloro-2-(chloromethyl)-4(1H)-quinolinone undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols to form corresponding derivatives.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form quinolinone derivatives with different oxidation states.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to form reduced quinolinone derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., base catalysts like NaOH).

    Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone), and acidic or basic conditions.

    Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether, tetrahydrofuran), and inert atmosphere (e.g., nitrogen or argon).

Major Products Formed:

    Substitution: Derivatives with different functional groups replacing the chloromethyl group.

    Oxidation: Quinolinone derivatives with higher oxidation states.

    Reduction: Reduced quinolinone derivatives with altered functional groups.

Scientific Research Applications

8-Chloro-2-(chloromethyl)-4(1H)-quinolinone has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 8-Chloro-2-(chloromethyl)-4(1H)-quinolinone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

8-Chloro-2-(chloromethyl)-4(1H)-quinolinone can be compared with other similar compounds, such as:

    8-Chloro-2-methylquinoline: Similar structure but lacks the chloromethyl group, leading to different chemical reactivity and biological activity.

    8-Chloro-2-chloromethyl-6-trifluoromethyl-imidazo[1,2-a]pyridine: Contains additional functional groups (trifluoromethyl and imidazo) that confer unique properties and applications.

    8-Chloro-2′-deoxyadenosine: A modified nucleoside with different biological roles and applications in genetic research.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

8-chloro-2-(chloromethyl)-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2NO/c11-5-6-4-9(14)7-2-1-3-8(12)10(7)13-6/h1-4H,5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUWGPBTYHBXUDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)NC(=CC2=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80589828
Record name 8-Chloro-2-(chloromethyl)quinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946692-43-9
Record name 8-Chloro-2-(chloromethyl)quinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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